molecular formula C42H49N3O11 B588491 11-Desmethyl Rifaximin-d4 CAS No. 1316302-12-1

11-Desmethyl Rifaximin-d4

カタログ番号 B588491
CAS番号: 1316302-12-1
分子量: 775.888
InChIキー: AANGSOOSBGADDI-FZFXTIDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Desmethyl Rifaximin-d4 is a biochemical used for proteomics research . It has a molecular formula of C42H45D4N3O11 and a molecular weight of 775.88 .

科学的研究の応用

Modulation of Gut Microbiota and Inflammation

  • Inflammatory Bowel Disease (IBD) : Rifaximin has been shown to reduce inflammation severity in the colon and modulate the gut microbiota composition in a mouse model of IBD. The addition of vitamin D3 to rifaximin treatment further altered gut microbiota composition and diversity, highlighting rifaximin's potential to influence microbial communities and inflammatory responses in IBD treatment (Gu et al., 2020).

  • Gastrointestinal Disorders : Studies demonstrate rifaximin's ability to alter the intestinal bacteria, preventing stress-induced gut inflammation and visceral hyperalgesia in rats. This suggests a therapeutic mechanism involving modulation of the ileal bacterial community and improvement in gut barrier function (Xu et al., 2014).

Enhancement of Drug Properties

  • Pharmaceutical Formulation : Research into the solubility and permeability of rifaximin via Amorphous Solid Dispersion (ASD) formulations indicates a positive solubility-permeability interplay. This approach potentially enhances rifaximin's efficacy by achieving and maintaining supersaturation, thereby improving its bioavailability for BCS class IV drugs (Beig et al., 2017).

  • Analytical Method Development : Efforts to develop eco-friendly and efficient methods for the quantification of rifaximin in pharmaceutical formulations highlight the importance of improving quality control and ensuring the drug's efficacy and safety. These methods focus on spectrophotometric analysis and high-performance liquid chromatography (HPLC), aiming for accuracy, precision, and minimal environmental impact (Kogawa & Salgado, 2016).

Clinical Safety and Efficacy

  • Long-term Safety : A phase 3, open-label maintenance study of rifaximin for patients with overt hepatic encephalopathy assessed the safety and hospitalization rate with long-term use. Findings indicated that rifaximin provided a continued reduction in HE-related and all-cause hospitalizations without an increased rate of adverse events, supporting its long-term safety profile (Mullen et al., 2014).

作用機序

Target of Action

11-Desmethyl Rifaximin-d4 primarily targets the beta-subunit of bacterial DNA-dependent RNA polymerase . This enzyme is crucial for bacterial RNA synthesis, making it a key target for antibacterial activity.

Mode of Action

The compound binds to the beta-subunit of the RNA polymerase, inhibiting the enzyme’s ability to synthesize RNA . This binding blocks the translocation step of transcription, effectively halting bacterial RNA production. As a result, bacterial growth and replication are inhibited.

Pharmacokinetics

The pharmacokinetics of this compound include:

These properties ensure high local concentrations in the gut, enhancing its efficacy against gastrointestinal infections while minimizing systemic exposure and potential side effects.

Result of Action

The molecular and cellular effects of this compound include:

Action Environment

Environmental factors influencing the action of this compound include:

Overall, this compound is a potent antibiotic with a targeted mechanism of action that disrupts bacterial RNA synthesis, leading to effective treatment of gastrointestinal infections with minimal systemic effects.

: Therapeutic Effects and Mechanisms of Action of Rifaximin in Gastrointestinal Diseases. : Rifaximin: Uses, Interactions, Mechanism of Action | DrugBank Online.

将来の方向性

Rifaximin, a structurally related compound, has been approved in at least 41 countries around the world . It is a non-systemic structural analogue of rifampin that inhibits the synthesis of bacterial RNA by binding to the subunit of bacterial DNA-dependent RNA . It has been used for the treatment of gastrointestinal bacterial infections, such as traveler’s diarrhea and irritable bowel syndrome, and reduction of overt hepatic encephalopathy recurrence in adults . Future studies are needed to determine whether these mechanisms of action play a direct role in clinical outcomes .

特性

IUPAC Name

[(7S,9E,11S,12R,13R,14R,15R,16R,17S,18S,19E,21Z)-28,29,30,31-tetradeuterio-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H49N3O11/c1-19-13-12-14-20(2)41(52)44-32-33-31(43-27-15-10-11-17-45(27)33)28-29(37(32)50)36(49)24(6)39-30(28)40(51)42(8,56-39)54-18-16-26(53-9)21(3)38(55-25(7)46)23(5)35(48)22(4)34(19)47/h10-19,21-23,26,34-35,38,47-50H,1-9H3,(H,44,52)/b13-12+,18-16+,20-14-/t19-,21+,22+,23+,26-,34-,35+,38-,42-/m0/s1/i10D,11D,15D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANGSOOSBGADDI-FZFXTIDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC=CC6=N5)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=NC3=C(N2C(=C1[2H])[2H])C4=C(C5=C3C6=C(C(=C5O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)N4)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747562
Record name PUBCHEM_71315766
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

775.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1316302-12-1
Record name PUBCHEM_71315766
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。